N',N'-diethyl-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethane-1,2-diamine
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Overview
Description
N’,N’-diethyl-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethane-1,2-diamine is an organic compound with the molecular formula C14H24N2O3 This compound is characterized by the presence of a diamine backbone substituted with diethyl, methyl, and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethane-1,2-diamine typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with N,N-diethyl-N-methylethylenediamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’,N’-diethyl-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N’,N’-diethyl-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trimethoxyphenyl group may play a crucial role in its binding affinity and specificity, while the diamine backbone facilitates its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-N’-methylethylenediamine: A simpler analog without the trimethoxyphenyl group.
N-methylethylenediamine: Lacks the diethyl and trimethoxyphenyl substitutions.
N,N-diethyl-2-methoxyethanamine: Contains a methoxy group instead of the trimethoxyphenyl group.
Uniqueness
N’,N’-diethyl-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethane-1,2-diamine is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its utility in organic synthesis compared to its simpler analogs .
Properties
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-7-19(8-2)12-11-18(3)13-14-9-10-15(20-4)17(22-6)16(14)21-5/h9-10H,7-8,11-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDMZCRFPWBTGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=C(C(=C(C=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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